Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. Its structure includes a 4-fluorobenzyl substituent at position 1, a methyl ester at position 3', and a methyl group at position 7'.
Properties
IUPAC Name |
methyl 2-amino-1'-[(4-fluorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)16-5-3-4-6-17(16)29(24(25)32)12-14-7-9-15(26)10-8-14/h3-11H,12,27H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAMVSIMXPPYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological systems, particularly in cancer treatment and other pharmacological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that includes an indoline and pyrano-pyridine moiety. Its molecular formula is C₁₈H₁₈F N₃O₄, indicating the presence of fluorine and multiple functional groups that may contribute to its biological activity.
Anti-Cancer Properties
Recent studies have investigated the anti-cancer potential of this compound against various human cancer cell lines. The following table summarizes the findings from different studies:
The compound demonstrated significant anti-proliferative activity against HeLa cells with an IC50 value of 8.7 µM, indicating its potential as an anti-cancer agent. The mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis in a dose-dependent manner, as confirmed by molecular docking studies suggesting binding to colchicine sites on microtubules.
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It triggers programmed cell death pathways in cancer cells, which is crucial for eliminating malignant cells.
- Tubulin Inhibition : By disrupting microtubule dynamics, it interferes with mitotic processes in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on MCF-7 Cells : A study evaluated various spirocyclic compounds and found that those with structural similarities to methyl 2'-amino derivatives exhibited promising anti-proliferative effects comparable to established chemotherapeutics like 5-fluorouracil .
- HeLa Cell Studies : Research indicated that compounds with similar structural motifs significantly inhibited HeLa cell growth through apoptosis induction and cell cycle modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several spiroindole-pyridine derivatives, differing primarily in substituents and ester groups. A detailed comparison is outlined below:
Bioactivity Implications
- Cancer Therapy : Fluorinated spiro compounds may act as ferroptosis inducers (FINs), leveraging the 4-fluorobenzyl group to enhance redox activity and selectivity for cancer cells .
- Antimicrobial Activity : The spiro core’s rigidity could inhibit bacterial enzymes, with fluorine improving membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
